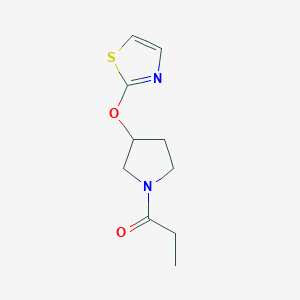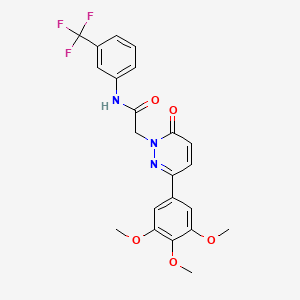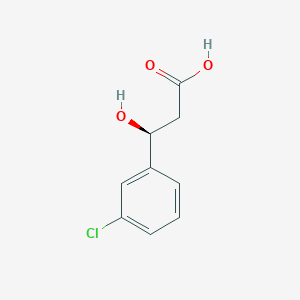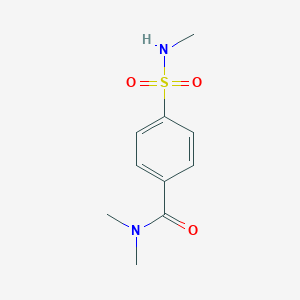![molecular formula C29H27ClN4O2 B2515117 4-[(2-Chlorophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one CAS No. 152570-08-6](/img/structure/B2515117.png)
4-[(2-Chlorophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-[(2-Chlorophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one" is a complex molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds and their synthesis, molecular structures, and properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of heterocyclic compounds often involves the use of starting compounds that are further reacted to form more complex structures. For example, in one study, a triazole derivative was used as a starting compound to synthesize a series of thiosemicarbazides and oxadiazole derivatives . Similarly, the synthesis of pyrazole derivatives with specific substituents has been reported, which involves regiospecific reactions and can be confirmed by spectroscopic techniques and X-ray crystallography . These methods could potentially be applied to the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds can be complex, with multiple rings and substituents influencing the overall conformation. X-ray crystallography is a powerful tool for determining the precise structure of such molecules, as demonstrated in the analysis of a chlorophenyl imidazole derivative . Additionally, computational methods like DFT calculations can provide insights into the structural parameters and electronic properties of similar compounds .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be influenced by the presence of different functional groups and substituents. For instance, the introduction of arylidene moieties to oxazolone derivatives has been shown to affect their photophysical and nonlinear optical properties . The compound , with its chlorophenyl and phenylpyrazol substituents, may also exhibit unique reactivity patterns that could be explored through experimental and computational studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds can vary widely. For example, the solubility, melting point, and stability can be influenced by the nature of the substituents and the molecular structure. The nonlinear optical properties and photophysical behavior of some heterocyclic compounds have been evaluated, showing potential for optical applications . The compound of interest may also possess distinct properties that could be of interest in various fields, such as materials science or pharmaceuticals.
科学的研究の応用
Synthesis and Characterization
Pyrazole derivatives have been synthesized and characterized through various chemical reactions, demonstrating their potential for diverse applications in medicinal chemistry and material science. For instance, the synthesis of 4-aryl-4,7,8,9-tetrahydro-6H-pyrazolo[3,4-b]quinolin-5-ones through the reaction of amino-pyrazoles with dimedone and benzaldehydes in ethanol shows the versatility of pyrazole compounds in producing heterocyclic structures with potential pharmacological activities (Quiroga et al., 1998).
Structural Studies
The structural characterization of pyrazole derivatives, such as the synthesis and X-ray diffraction studies of isostructural thiazoles, has contributed to the understanding of their molecular configurations and potential for forming stable crystalline structures. These studies are crucial for the development of new materials with specific optical or electronic properties (Kariuki et al., 2021).
Chemical Reactivity and Interactions
Research into the reactivity and interactions of pyrazole derivatives has expanded knowledge on their chemical behavior, such as the photogeneration and reactivity of phenyl cations from aromatic halides. These studies provide valuable insights into reaction mechanisms and the design of novel synthetic pathways for complex organic molecules (Protti et al., 2004).
Crystallography and NMR Studies
Crystallographic and NMR spectroscopic investigations of pyrazole compounds, such as NH-pyrazolium hydrochlorides and hydrobromides, offer detailed insights into their solid-state structures and molecular dynamics. These studies are fundamental for the design and development of new compounds with desired physical and chemical properties (Foces-Foces et al., 1997).
Application in Synthesis of Novel Compounds
Pyrazole derivatives serve as key intermediates in the synthesis of a wide range of novel compounds with potential applications in agriculture, industry, and pharmaceuticals. For example, the synthesis of novel heterocyclic compounds derived from pyrazole intermediates highlights their role in the development of new fungicidal agents (Xin & Key, 2007).
特性
IUPAC Name |
4-[(2-chlorophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN4O2/c1-19-25(28(35)33(31(19)3)21-13-7-5-8-14-21)27(23-17-11-12-18-24(23)30)26-20(2)32(4)34(29(26)36)22-15-9-6-10-16-22/h5-18,27H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFONIYNPVGGYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=CC=C3Cl)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chlorophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2515038.png)
![cyclopropyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2515039.png)

![N-(3-methoxypropyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515042.png)
![N-[2-[6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2515044.png)
![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide](/img/structure/B2515045.png)
![(Z)-2-Cyano-N-[2-(dimethylamino)ethyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide;hydrochloride](/img/structure/B2515047.png)


![4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine](/img/structure/B2515052.png)

